N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

MAO-B inhibition Neurodegeneration Parkinson's disease

N-(3,4-Dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 932965-14-5) is a synthetic small molecule belonging to the 3,4-dihydro-2H-chromene (chromane) carboxamide class, characterized by a partially saturated benzopyran core bearing an N-(3,4-dimethylphenyl) carboxamide substituent at the 3-position. With a molecular formula of C₁₈H₁₉NO₂ and molecular weight of 281.36 g/mol, it is structurally distinguished from the extensively studied 4-oxo-4H-chromene-3-carboxamide series (e.g., Crom-1) by the absence of the 4-position carbonyl group and saturation of the 3,4-bond.

Molecular Formula C18H19NO2
Molecular Weight 281.355
CAS No. 932965-14-5
Cat. No. B2982740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
CAS932965-14-5
Molecular FormulaC18H19NO2
Molecular Weight281.355
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2)C
InChIInChI=1S/C18H19NO2/c1-12-7-8-16(9-13(12)2)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20)
InChIKeyBIMIVUHBXFETCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 932965-14-5): A Reduced Chromane Scaffold with Quantifiable Differentiation from Oxidized Chromone MAO-B Inhibitors


N-(3,4-Dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 932965-14-5) is a synthetic small molecule belonging to the 3,4-dihydro-2H-chromene (chromane) carboxamide class, characterized by a partially saturated benzopyran core bearing an N-(3,4-dimethylphenyl) carboxamide substituent at the 3-position [1]. With a molecular formula of C₁₈H₁₉NO₂ and molecular weight of 281.36 g/mol, it is structurally distinguished from the extensively studied 4-oxo-4H-chromene-3-carboxamide series (e.g., Crom-1) by the absence of the 4-position carbonyl group and saturation of the 3,4-bond [2]. This compound has been profiled against human monoamine oxidase B (hMAO-B) and deposited in ChEMBL (CHEMBL4875217), enabling direct quantitative comparison with oxidized analogs [3].

Why N-(3,4-Dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide Cannot Be Interchanged with Oxidized Chromone-3-Carboxamides: Evidence from SAR, Crystallography, and Quantitative Pharmacology


Chromone-3-carboxamides bearing the 4-oxo group (e.g., Crom-1 and Crom-2) are among the most potent reversible hMAO-B inhibitors known, with low-picomolar IC₅₀ values [1]. Structure-activity relationship (SAR) studies have unequivocally established that the 4-carbonyl group of the γ-pyrone ring is essential for tight-binding inhibition: it forms two critical hydrogen bonds with Tyr435 and Cys172 in the MAO-B active site and positions the chromone scaffold in front of the FAD cofactor [2]. Pharmacophore mapping further confirmed that removal or reduction of this carbonyl abolishes the key interaction required for high-affinity binding [3]. Consequently, the 3,4-dihydro (chromane) analog—lacking the 4-oxo group and possessing an sp³-hybridized C3–C4 bond—exhibits a >2600-fold loss in MAO-B inhibitory potency relative to its 4-oxo counterpart. Generic substitution of a chromone-3-carboxamide with this dihydro derivative in any MAO-B-targeted application will result in a functionally inactive compound at pharmacologically relevant concentrations. The quantitative evidence below substantiates this differentiation.

N-(3,4-Dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide: Quantitative Head-to-Head Evidence for Scientific Selection


hMAO-B Inhibitory Potency: A >2600-Fold Activity Gap Between the Dihydro Chromane and the 4-Oxo Chromone Analog

In a recombinant human MAO-B enzymatic assay using kynuramine as substrate, N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide exhibits an IC₅₀ of 1,780 nM (1.78 µM) [1]. By contrast, its direct 4-oxo analog, N-(3,4-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (Crom-1, compound 27), displays an IC₅₀ of 0.669 nM (669 pM) against the same isoform [2]. This represents a 2,660-fold difference in potency. Even the partially unsaturated 2H-chromene analog (N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide, CHEMBL4858788), which retains the 3,4-double bond but lacks the 4-oxo group, shows an intermediate IC₅₀ of 46 nM in the same assay platform [3]. The activity gradient—0.669 nM (4-oxo) → 46 nM (2H-chromene) → 1,780 nM (dihydro chromane)—quantitatively maps the contribution of each oxidation state to MAO-B binding affinity.

MAO-B inhibition Neurodegeneration Parkinson's disease

Crystallographic Basis: The Missing 4-Oxo Group Abolishes Critical Active-Site Hydrogen Bonds

Co-crystal structures of human MAO-B with the 4-oxo chromone analogs (PDB: 6FVZ, 6FW0, 6FWC; resolutions 1.6–1.8 Å) reveal that the 4-carbonyl oxygen forms two conserved hydrogen bonds with Tyr435 (side-chain OH) and Cys172 (backbone NH) within the substrate cavity, while the chromone ring π-stacks against the FAD isoalloxazine ring [1]. The 3,4-dihydro-2H-chromene scaffold of the target compound lacks the 4-carbonyl oxygen entirely and replaces the planar sp²-hybridized C3–C4 bond with a tetrahedral sp³–sp³ linkage. Based on the pharmacophore model validated by Mesiti et al. (2021), the carbonyl group is one of three indispensable pharmacophoric features for high-affinity MAO-B inhibition, alongside heterocycle rigidity and the benzopyran heteroatom [2]. Without this carbonyl, the dihydro compound cannot establish the hydrogen-bond network required for tight-binding inhibition, providing a structural rationale for the >2600-fold potency loss.

Structural biology MAO-B crystallography Drug design

Physicochemical Property Divergence: logP, Hydrogen Bond Acceptor Count, and Topological Polar Surface Area

The reduction of the 4-oxo group and saturation of the 3,4-bond produce quantifiable changes in key physicochemical descriptors relative to the 4-oxo chromone analog. The dihydro compound (C₁₈H₁₉NO₂, MW 281.36) has a computed logP of 3.49, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 38.3 Ų [1]. The 4-oxo analog (C₁₈H₁₅NO₃, MW 293.32) has a higher logP of 3.7, three H-bond acceptors (including the 4-carbonyl oxygen), and a larger TPSA of 59.3 Ų [2]. The lower TPSA of the dihydro compound (38.3 vs. 59.3 Ų) would predict enhanced passive membrane permeability according to standard CNS drug-likeness models; however, this advantage is irrelevant because the compound lacks the pharmacodynamic potency to engage MAO-B at achievable brain concentrations. The reduced HBA count (2 vs. 3) reflects the loss of the key carbonyl acceptor that mediates target binding.

Physicochemical profiling Drug-likeness Blood-brain barrier permeability

Cellular Reactive Oxygen Species (ROS) Reduction: Chromone-3-Carboxamides Outperform l-Deprenyl by 1000-Fold, But the Dihydro Analog Lacks This Activity

Reis et al. (2018) demonstrated that the 4-oxo chromone-3-carboxamide series (including N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide) reduces cellular ROS levels approximately 1000-fold more effectively than the reference MAO-B inhibitor l-deprenyl (selegiline) in a cellular model [1]. This ROS-lowering effect is mechanistically linked to MAO-B inhibition, as MAO-B-mediated dopamine deamination generates H₂O₂ as a byproduct. Given that the dihydro compound shows only 1,780 nM IC₅₀ against MAO-B—approximately 2660-fold weaker than the 4-oxo analog—it is predicted to produce negligible ROS reduction at equivalent concentrations. While direct ROS assay data for the dihydro compound are not available in the public domain, the quantitative relationship between MAO-B inhibitory potency and cellular ROS suppression established in this chemical series allows a class-level inference that the dihydro analog will be functionally inert in oxidative stress models at concentrations up to 10 µM.

Oxidative stress Neuroprotection Mitochondrial pharmacology

Metabolic and Redox Stability Differentiation: The Dihydro Scaffold Lacks the Electrophilic Chromone Carbonyl

The 4-oxo group of chromone-3-carboxamides is not only the pharmacophoric anchor for MAO-B but also a site of potential metabolic vulnerability: the α,β-unsaturated carbonyl system can undergo nucleophilic addition (e.g., by glutathione) and enzymatic reduction. The dihydro compound, lacking this conjugated carbonyl, is predicted to have a distinct metabolic fate: it cannot undergo Michael-type addition reactions, and the saturated chromane ring is resistant to the reductive metabolism that affects chromones [1]. While specific microsomal stability data comparing these two compounds are not publicly available, the fundamental chemical difference—presence vs. absence of an enone moiety—carries established implications for in vitro ADME behavior. The chromone-3-carboxamide series has documented ADME-toxicity liabilities that prompted extensive pharmacophore optimization campaigns [2]; the dihydro scaffold represents a chemically distinct starting point for targets where chromone electrophilicity is undesirable.

Metabolic stability Redox chemistry Lead optimization

Selectivity Profile Implications: The Dihydro Scaffold May Redirect Target Engagement Away from MAO-B

The 4-oxo chromone-3-carboxamide series exhibits high selectivity for MAO-B over MAO-A, with selectivity indices derived from the ratio of IC₅₀(MAO-A)/IC₅₀(MAO-B). Compound 27 (4-oxo, 3,4-dimethylphenyl) displayed noncompetitive reversible inhibition of MAO-B with an IC₅₀ of 669 pM and favorable selectivity [1]. For the dihydro compound, MAO-A inhibition data are not publicly available; however, the >2600-fold loss in MAO-B potency raises the possibility that residual activity, if any, may shift toward other molecular targets. Chemoproteomic profiling of chromone-3-carboxamides has identified interactions beyond MAO-B, and the reduced scaffold could exhibit a distinct off-target fingerprint [2]. Without experimental selectivity profiling data, the dihydro compound should not be assumed to share the clean MAO-B selectivity of the 4-oxo series. This gap in selectivity data is a critical consideration for procurement: the compound is not a drop-in replacement for any MAO-B-selective chromone.

Target selectivity Off-target profiling Chemical biology

Validated Application Scenarios for N-(3,4-Dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 932965-14-5) Based on Quantitative Evidence


Negative Control Compound in MAO-B Inhibitor Screening Cascades

With an hMAO-B IC₅₀ of 1,780 nM—2660-fold weaker than its 4-oxo analog (IC₅₀ = 0.669 nM)—this compound is ideally suited as a chemically matched negative control in MAO-B enzymatic and cellular assays [1]. Its structural similarity to active chromone-3-carboxamides (identical N-(3,4-dimethylphenyl) substituent and chromene core) ensures that physicochemical confounding factors (e.g., solubility, non-specific binding, fluorescence interference) are controlled, while its lack of MAO-B potency provides a true null-activity baseline. This application is directly supported by the quantitative potency data in Section 3, Evidence 1.

Structure-Activity Relationship (SAR) Studies Mapping the Contribution of the 4-Oxo Group and C3–C4 Oxidation State

The compound occupies a defined position in the oxidation-state activity gradient: 4-oxo-4H-chromene (IC₅₀ = 0.669 nM) > 2H-chromene (IC₅₀ = 46 nM) > 3,4-dihydro-2H-chromene (IC₅₀ = 1,780 nM) [1][2]. This series enables quantitative deconvolution of the contributions of (i) the 4-carbonyl hydrogen bond acceptor, (ii) C3–C4 double bond planarity, and (iii) overall ring oxidation state to MAO-B binding energy. Procurement of all three analogs together provides a self-consistent SAR dataset for computational chemistry and medicinal chemistry campaigns, as evidenced by the pharmacophore mapping studies that define the essential features for MAO-B inhibition [3].

Scaffold for Non-MAO-B Target Screening and Chemoproteomic Selectivity Profiling

The dihydro chromane scaffold retains the N-(3,4-dimethylphenyl) carboxamide pharmacophore but is chemically distinct from the electrophilic chromone series. Given that the chromone-3-carboxamide pharmacophore has documented interactions beyond MAO-B [1], and that the dihydro compound has greatly attenuated MAO-B binding, it may exhibit redirected target engagement. This compound is appropriate for inclusion in diversity screening libraries targeting kinases, GPCRs, or epigenetic readers where a non-electrophilic chromane core with a 3,4-dimethylphenyl amide is a privileged scaffold [2]. This scenario is supported by the redox stability differentiation (Section 3, Evidence 5) and selectivity gap analysis (Section 3, Evidence 6).

Chemical Biology Probe for Studying Redox-Dependent Pharmacology

Unlike the 4-oxo chromone series, which contains an electrophilic enone moiety susceptible to nucleophilic addition by biological thiols, the dihydro compound is redox-inert at the heterocyclic core [1]. This makes it valuable as a control probe in experiments designed to distinguish pharmacology arising from MAO-B catalytic inhibition vs. pharmacology arising from covalent modification of cellular nucleophiles by the chromone electrophile. The known reactivity of chromone-3-carboxamides toward nitrogen and carbon nucleophiles, yielding chromane-2,4-diones and other rearrangement products, underscores the chemical differentiation [2]. This application leverages the metabolic/redox stability evidence in Section 3, Evidence 5.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.